molecular formula C15H14N6S B15290066 2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole CAS No. 438553-83-4

2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole

Cat. No.: B15290066
CAS No.: 438553-83-4
M. Wt: 310.4 g/mol
InChI Key: FFLKHPQXHSKFLS-UHFFFAOYSA-N
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Description

2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole is a complex heterocyclic compound that features a unique structure combining imidazole, pyridine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole typically involves multi-step reactions. One common approach starts with the construction of the imidazo[4,5-c]pyridine core, which can be achieved through the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting intermediate is then subjected to further transformations to introduce the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the thiazole ring .

Scientific Research Applications

2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole involves its interaction with specific molecular targets. It can modulate various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole is unique due to its combination of imidazole, pyridine, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

CAS No.

438553-83-4

Molecular Formula

C15H14N6S

Molecular Weight

310.4 g/mol

IUPAC Name

2-[1-[(3-ethylimidazo[4,5-c]pyridin-2-yl)methyl]imidazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C15H14N6S/c1-2-21-12-9-16-4-3-11(12)19-13(21)10-20-7-5-17-14(20)15-18-6-8-22-15/h3-9H,2,10H2,1H3

InChI Key

FFLKHPQXHSKFLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CN=C2)N=C1CN3C=CN=C3C4=NC=CS4

Origin of Product

United States

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